3,6-Diphenyl-9H-carbazole

Overview

Description

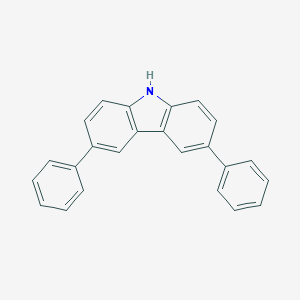

3,6-Diphenyl-9H-carbazole (DPCz) is a carbazole derivative featuring phenyl substituents at the 3- and 6-positions of the carbazole core. This structural modification enhances its electronic properties, making it a critical component in organic optoelectronic devices, particularly as a donor unit in thermally activated delayed fluorescence (TADF) emitters and host materials for phosphorescent organic light-emitting diodes (PhOLEDs). DPCz exhibits a high triplet energy (T₁) and balanced charge transport characteristics due to its rigid, planar structure and extended π-conjugation .

Synthesis: DPCz is commonly synthesized via Buchwald–Hartwig amination or Suzuki coupling reactions. For instance, it is prepared by reacting 4,4′-dibromobenzophenone with this compound under palladium catalysis . details a synthesis route involving NaH-mediated alkylation of this compound with a trifluoromethylphenyl-triazine acceptor, yielding a TADF emitter (PCTF) with 90% efficiency.

Applications: DPCz is utilized in blue TADF emitters (e.g., PPCzTrz in and ) and as a host material in high-efficiency PhOLEDs. Its deep HOMO level (-5.4 eV to -5.6 eV) and wide energy gap (≈3.0 eV) enable efficient blue emission and exciton confinement .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Diphenyl-9H-carbazole can be synthesized through several methods. One common approach involves the reaction of aniline with potassium permanganate under acidic conditions . The specific steps include:

- Dissolving aniline in an acidic solution.

- Adding potassium permanganate to the solution.

- Stirring the mixture at room temperature for several hours.

- Filtering and purifying the product through crystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves more scalable and efficient methods, such as electropolymerization and chemical polymerization . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diphenyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which are useful in various applications.

Substitution: The 3 and 6 positions of the carbazole ring are highly reactive, allowing for substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: N-Bromo succinimide for bromination reactions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have enhanced optoelectronic properties .

Scientific Research Applications

Organic Electronics

1.1. OLEDs and TADF Devices

3,6-Diphenyl-9H-carbazole is extensively utilized as both a host and an active material in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices. Its extended π-conjugation from the carbazole core to the phenyl groups enhances its electron-donating capabilities, resulting in improved light emission efficiency. Studies have shown that DPhCz can significantly enhance the performance of OLEDs by facilitating charge transport and improving luminescent properties .

1.2. Organic Photovoltaics (OPVs)

In addition to OLEDs, DPhCz is also applied in organic photovoltaics (OPVs). Its ability to form efficient charge-transfer complexes makes it a promising candidate for use in solar cells. Research indicates that DPhCz derivatives can be used as sensitizers in dye-sensitized solar cells (DSSCs), contributing to better energy conversion efficiencies .

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have explored the potential anticancer properties of DPhCz derivatives. The modification of the carbazole structure with various substituents has been shown to enhance its biological activity against different cancer cell lines. For instance, certain derivatives exhibit significant cytotoxic effects, suggesting that they could serve as lead compounds for developing new anticancer agents .

2.2. Antimicrobial Properties

DPhCz and its derivatives have also been investigated for their antimicrobial activity. The presence of electron-withdrawing groups in the phenyl substituents has been linked to increased effectiveness against various pathogens, indicating a potential application in pharmaceutical formulations aimed at combating infections .

Synthetic Chemistry

3.1. Building Block for Complex Molecules

In synthetic chemistry, DPhCz serves as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, facilitating the synthesis of novel materials with tailored electronic properties .

3.2. Ligand in Coordination Chemistry

DPhCz can also act as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting photophysical properties. This application is particularly relevant for developing new materials for catalysis or sensing applications.

Photophysical Properties

The photophysical characteristics of DPhCz are crucial for its applications in optoelectronics. It exhibits strong absorption and emission spectra, which can be tuned by modifying its chemical structure through substitution patterns on the phenyl rings. For example, derivatives with electron-withdrawing groups show red shifts in absorption and emission maxima, enhancing their suitability for specific applications in light-emitting devices .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-9H-carbazole involves its ability to donate electrons and participate in π-π interactions. These properties make it an excellent candidate for use in optoelectronic devices, where it can facilitate charge transport and improve device efficiency .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of DPCz and Analogous Carbazole Derivatives

Key Findings :

Substitution Position :

- DPCz (3,6-substitution) shows narrower ΔEST (0.11–0.13 eV) compared to 2,7-PhCz (ΔEST = 0.20 eV), enabling faster reverse intersystem crossing (RISC) and higher TADF efficiency .

- The 3,6-diphenyl arrangement in DPCz suppresses aggregation-induced quenching, unlike 9-phenyl-3,6-dimethyl-9H-carbazole, which suffers from steric hindrance reducing charge mobility .

Electronic Properties: DPCz’s HOMO-2 level participates in conjugation when linked to acceptors like 9H-xanthen-9-one (Xo), widening the energy gap (3.1 eV vs. 2.8 eV for non-void-carbon-linked isomers) and blue-shifting emission . Halogenated derivatives (e.g., 3,6-diiodo-9-ethyl-9H-carbazole) exhibit deeper HOMO levels (-5.8 eV) but larger ΔEST, limiting TADF applicability .

Device Performance :

- DPCz-based TADF emitters (e.g., PPCzTrz) achieve CIE coordinates of (0.15, 0.18) with external quantum efficiencies (EQE) >20%, outperforming 2,7-PhCz-based systems (EQE ≈15%) .

- In ultralong room-temperature phosphorescence (URTP), DPCz derivatives exhibit lifetimes of ~1.5 s, while DBCz analogs exceed 3 s due to enhanced spin-orbit coupling .

Insights :

- DPCz derivatives are synthesized with higher yields (≥85%) compared to 2,7-PhCz (75%) due to favorable steric and electronic effects in cross-coupling reactions .

- Functionalization at the 9-position (e.g., PCTF in ) introduces electron-withdrawing groups (triazine), enhancing TADF stability and reducing efficiency roll-off in devices .

Stability and Device Lifetime

- DPCz-based TADF emitters (e.g., PPCzTrz) demonstrate superior chemical and electrical stability over 9-phenyl-3,6-dimethyl-9H-carbazole hosts, with device lifetimes (LT₉₅) exceeding 500 hours at 1000 cd/m² .

- In contrast, DBCz-based URTP materials, while long-lived, exhibit lower solubility, complicating thin-film processing .

Biological Activity

3,6-Diphenyl-9H-carbazole is a compound that belongs to the carbazole family, known for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications through various studies and research findings.

Overview of Carbazole Compounds

Carbazoles are heterocyclic compounds characterized by their fused ring structure, which contributes to their pharmacological properties. They have been investigated for a range of biological activities, including anti-tumor, anti-bacterial, anti-fungal, anti-inflammatory, neuroprotective, and anti-diabetic effects . The unique structure of carbazole makes it a promising scaffold for medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Dabrovolskas et al. synthesized various carbazole derivatives and evaluated their antibacterial activity against Bacillus subtilis and Escherichia coli. The results indicated that derivatives with substitutions at the C-6 and C-3 positions showed enhanced antibacterial effects compared to those at C-2 and C-7 positions .

Table 1: Antibacterial Activity of Carbazole Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| C-6 Substituted | Bacillus subtilis | High |

| C-3 Substituted | Escherichia coli | Moderate |

| C-2 Substituted | Bacillus subtilis | Low |

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. For instance, aminopropyl carbazole derivatives have been shown to protect neurons from apoptosis in models of neurodegenerative diseases . Specifically, P7C3-S243, a derivative of this compound, significantly increased the survival rate of newborn neurons in the hippocampus by blocking apoptotic pathways rather than enhancing neural stem cell proliferation .

Case Study: Neuroprotection in Animal Models

In a study involving mice treated with P7C3-S243, researchers observed a doubling of surviving hippocampal cells compared to untreated controls within one week post-treatment. This highlights the compound's potential as a therapeutic agent for neurodegenerative conditions.

3. Antitumor Activity

Carbazole derivatives have also been investigated for their anticancer properties. A novel N-substituted carbazole was found to inhibit topoisomerase II activity at lower concentrations than conventional chemotherapeutics like etoposide . This suggests that this compound and its derivatives could be developed as effective anticancer agents.

Table 2: Antitumor Activity Comparison

| Compound | Mechanism | IC50 (µM) |

|---|---|---|

| N-substituted carbazole | Topoisomerase II Inhibition | 2.5 |

| Etoposide | Topoisomerase II Inhibition | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : It is proposed that carbazole derivatives enhance membrane permeability and inhibit specific enzymatic pathways in bacteria .

- Neuroprotective Mechanism : The neuroprotective effects are primarily due to the ability of these compounds to prevent apoptosis in neurons through antioxidative pathways and modulation of signaling cascades .

Q & A

Basic Questions

Q. How can 3,6-Diphenyl-9H-carbazole be reliably identified, and what are its key physicochemical properties?

- Identification : The compound has CAS No. 56525-79-2 and molecular formula C₂₄H₁₇N. Key identifiers include its InChI code (InChI=1/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H) and density of 1.198 g/cm³ .

- Physicochemical Properties : Boiling point is 575.4°C at 760 mmHg, with a flash point of 255.5°C. These properties are critical for handling and experimental design (e.g., solvent selection, thermal stability assessments) .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- While not classified as hazardous, standard precautions apply: avoid inhalation, skin/eye contact, and use personal protective equipment (PPE). In case of exposure, rinse affected areas thoroughly and seek medical advice. Ventilation and static control are recommended during synthesis or handling .

Q. What spectroscopic and crystallographic methods are commonly used to characterize this compound?

- Spectroscopy : UV-Vis (e.g., λmax = 440 nm in toluene) and NMR are standard for structural confirmation .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves molecular geometry and packing motifs. For example, related carbazoles exhibit monoclinic systems (e.g., P21/n space group) with β angles ~95°, critical for understanding steric effects .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for high yield and purity?

- Methodology : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands like S-phos. Optimize solvent (1,4-dioxane) and base (KOAc) ratios under reflux (~130°C) for 12–24 hours. Purification via column chromatography or sublimation (>99% HPLC purity) ensures high yields (~75–80%) .

Q. How do steric and electronic effects of phenyl substituents influence its performance in organic electronics?

- The phenyl groups enhance π-conjugation and electron delocalization, improving charge transport in devices. Compared to methyl or iodine-substituted carbazoles, the bulky phenyl groups reduce aggregation, stabilizing HOMO/LUMO levels (e.g., HOMO = -5.602 eV, LUMO = -2.657 eV) for use as blue dopants in OLEDs .

Q. What computational approaches (e.g., DFT) are used to predict its electronic behavior?

- Density Functional Theory (DFT) calculates frontier molecular orbitals, polarizability, and dipole moments. These studies correlate with experimental UV-Vis and cyclic voltammetry data, aiding in designing derivatives for optoelectronic applications .

Q. How does this compound compare to analogs like 3,6-diiodo-9H-carbazole in catalytic or photophysical applications?

- Electronic Differences : Phenyl groups provide stronger electron-donating effects than iodine, red-shifting absorption spectra.

- Steric Impact : Bulky phenyl substituents hinder π-π stacking, reducing self-quenching in luminescent materials. This makes it preferable over smaller substituents in host-guest systems for TADF (thermally activated delayed fluorescence) .

Q. What strategies resolve contradictions in toxicity data for carbazole derivatives?

Properties

IUPAC Name |

3,6-diphenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMKGEAHIZDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985149 | |

| Record name | 3,6-Diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-68-8, 56525-79-2 | |

| Record name | 3,6-Diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diphenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.